Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844205
InChI: InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3
SMILES:
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

CAS No.:

Cat. No.: VC17844205

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate -

Specification

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
Standard InChI InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3
Standard InChI Key BMYPCLAGSPMBEJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCN1CCC(C1=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidinone ring (a five-membered lactam) substituted with an amino group at the 3-position. This ring is connected to a methyl ester group through a three-carbon propanoate linker. The IUPAC name, methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate, reflects this arrangement . Key structural identifiers include:

Table 1: Structural and Identifier Data

PropertyValue
Molecular FormulaC₈H₁₄N₂O₃
Molecular Weight186.21 g/mol
IUPAC Namemethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
Canonical SMILESCOC(=O)CCN1CCC(C1=O)N
InChI KeyBMYPCLAGSPMBEJ-UHFFFAOYSA-N
PubChem CID64237477

The stereochemistry of the pyrrolidinone ring and amino group positions influences its reactivity and interactions with biological targets.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of pyrrolidinone precursors:

  • Amino Group Introduction: Reaction of 2-oxopyrrolidine with an aminating agent (e.g., NH₃ under catalytic hydrogenation) yields 3-amino-2-pyrrolidinone.

  • Propanoate Linker Attachment: Alkylation of the pyrrolidinone nitrogen with methyl acrylate or similar electrophiles forms the propanoate bridge.

  • Esterification: Final treatment with methanol in acidic conditions ensures complete esterification.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
AminationNH₃, H₂, Pd/C catalyst, 60°C75–80
AlkylationMethyl acrylate, K₂CO₃, DMF, 80°C65–70
EsterificationMeOH, H₂SO₄, reflux>90

Industrial Considerations

Large-scale production faces challenges in optimizing selectivity during the amination step. Flow chemistry systems have been proposed to enhance heat transfer and reduce side reactions, though specific data for this compound remain limited.

Applications in Organic Synthesis

As a Building Block

The compound’s dual functionality (amine and ester) allows diverse derivatization:

  • Amide Formation: Reaction with acyl chlorides yields stable amides for polymer chemistry.

  • Ring-Opening Reactions: Treatment with nucleophiles (e.g., Grignard reagents) opens the lactam ring, forming linear diamines.

Table 3: Common Derivatives and Their Uses

DerivativeApplication
Hydrochloride saltImproved solubility for HPLC analysis
Boc-protected aminePeptide synthesis intermediates
N-Alkylated analogsAntimicrobial agents

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